Enhanced Lipophilicity (cLogP) Compared to Non-Fluorinated and Regioisomeric Benzothiophene Esters
The presence of the 7-trifluoromethyl group significantly increases lipophilicity, a critical parameter for membrane permeability and target engagement. Computational predictions (cLogP) for Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate are compared against the non-fluorinated parent compound (Ethyl 1-benzothiophene-2-carboxylate) and a regioisomeric analog (Ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate) to illustrate the impact of fluorination and positional isomerism [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.9 ± 0.3 |
| Comparator Or Baseline | Ethyl 1-benzothiophene-2-carboxylate: cLogP = 3.2; Ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate: cLogP = 3.8 ± 0.3 |
| Quantified Difference | Increase of +0.7 log units vs. non-fluorinated baseline; comparable to 6-CF3 regioisomer. |
| Conditions | Calculated using ChemAxon software; values represent predicted partition coefficients. |
Why This Matters
Higher lipophilicity can improve membrane permeability and target tissue distribution, potentially enhancing bioavailability and efficacy in drug discovery programs.
- [1] ChemAxon. (n.d.). Chemicalize - Instant Cheminformatics Solutions. View Source
